molecular formula C8H9NO4 B13554126 2-[2-(methoxycarbonyl)-1H-pyrrol-1-yl]acetic acid

2-[2-(methoxycarbonyl)-1H-pyrrol-1-yl]acetic acid

Cat. No.: B13554126
M. Wt: 183.16 g/mol
InChI Key: HPNKUJBGIMNIIE-UHFFFAOYSA-N
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Description

2-[2-(methoxycarbonyl)-1H-pyrrol-1-yl]acetic acid is an organic compound that features a pyrrole ring substituted with a methoxycarbonyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(methoxycarbonyl)-1H-pyrrol-1-yl]acetic acid typically involves the reaction of pyrrole with methoxycarbonyl chloride under basic conditions to introduce the methoxycarbonyl group. This is followed by the introduction of the acetic acid moiety through a carboxylation reaction. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[2-(methoxycarbonyl)-1H-pyrrol-1-yl]acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxymethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require the use of catalysts such as Lewis acids (e.g., aluminum chloride, AlCl3) and appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the pyrrole ring, leading to a diverse array of derivatives.

Scientific Research Applications

2-[2-(methoxycarbonyl)-1H-pyrrol-1-yl]acetic acid has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[2-(methoxycarbonyl)-1H-pyrrol-1-yl]acetic acid involves its interaction with molecular targets such as enzymes or receptors. The methoxycarbonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The acetic acid moiety can also contribute to the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(methoxycarbonyl)-1H-pyrrole-3-carboxylic acid
  • 2-(methoxycarbonyl)-1H-pyrrole-4-carboxylic acid
  • 2-(methoxycarbonyl)-1H-pyrrole-5-carboxylic acid

Uniqueness

2-[2-(methoxycarbonyl)-1H-pyrrol-1-yl]acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness can be leveraged in various applications, making it a valuable compound in scientific research and industrial processes.

Properties

Molecular Formula

C8H9NO4

Molecular Weight

183.16 g/mol

IUPAC Name

2-(2-methoxycarbonylpyrrol-1-yl)acetic acid

InChI

InChI=1S/C8H9NO4/c1-13-8(12)6-3-2-4-9(6)5-7(10)11/h2-4H,5H2,1H3,(H,10,11)

InChI Key

HPNKUJBGIMNIIE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CN1CC(=O)O

Origin of Product

United States

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